Cas no 102791-90-2 (Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-)
102791-90-2 structure
Product Name:Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-
CAS No:102791-90-2
MF:C9H10N4
MW:174.20250082016
CID:3561765
PubChem ID:14450262
Update Time:2025-04-22
Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-
- YOQDUDBMJMEGMN-UHFFFAOYSA-N
- 1-(4-amino-3-methylphenyl)-1,2,4-triazole
- 4-(1,2,4-Triazol-1-yl)-2-methylaniline
- 2-methyl-4-[1,2,4]triazol-1-yl-phenylamine
- 2-Methyl-4-(1H-1,2,4-triazol-1-yl)aniline
- SCHEMBL1824296
- 2-Methyl-4-(1,2,4-triazol-1-yl)aniline
- 102791-90-2
-
- Inchi: 1S/C9H10N4/c1-7-4-8(2-3-9(7)10)13-6-11-5-12-13/h2-6H,10H2,1H3
- InChI Key: YOQDUDBMJMEGMN-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(N2C=NC=N2)C=C1C
Computed Properties
- Exact Mass: 174.090546g/mol
- Monoisotopic Mass: 174.090546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 174.2g/mol
- XLogP3: 1.3
- Topological Polar Surface Area: 56.7Ų
Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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